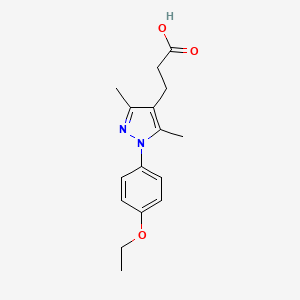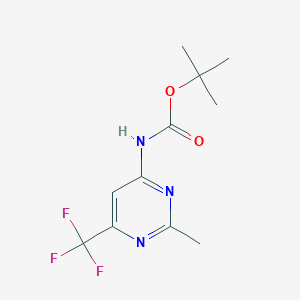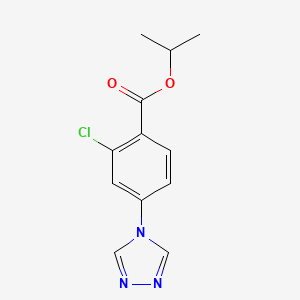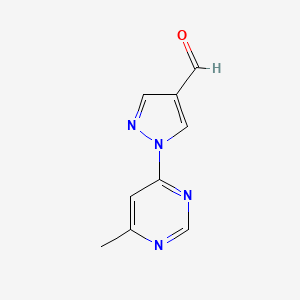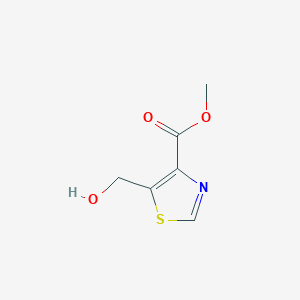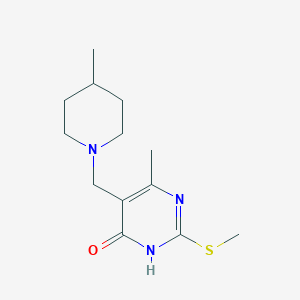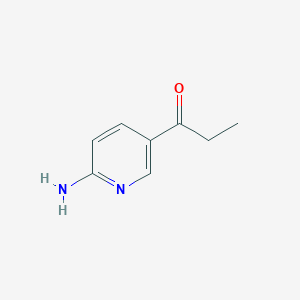
1-(6-Aminopyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminopyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-3-yl)propan-1-one typically involves the nucleophilic substitution reaction of 5-bromine-2-nitropyridine with piperazine in a mixed solvent of an alcohol organic solvent and water. The reaction is catalyzed by an acid, leading to the formation of 1-(6-nitropyridine-3-yl) piperazine. This intermediate is then reacted with Boc anhydride in the presence of an organic solvent and water, using a weak base as an acid-binding agent. The final product, this compound, is obtained by catalytic hydrogenation and refining decoloration .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure high yield and product quality. The method is designed to be environmentally friendly, with minimal waste generation and efficient use of resources .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Aminopyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
1-(6-Aminopyridin-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(6-Aminopyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism, by binding to its active site and preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Aminopyridin-3-yl)propan-1-one: Similar in structure but with the amino group at the 4-position instead of the 6-position.
3-(2-Aminopyridin-3-yl)propan-1-ol: Contains a hydroxyl group instead of a ketone group.
Uniqueness
1-(6-Aminopyridin-3-yl)propan-1-one is unique due to the position of the amino group on the pyridine ring and the presence of a ketone group. These structural features confer specific chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-(6-aminopyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3,(H2,9,10) |
Clave InChI |
CHRDPCCBZYXVBS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CN=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



